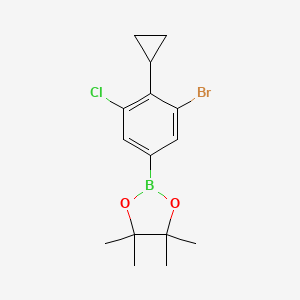

3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester

Beschreibung

3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials research. Its structure features a phenyl ring substituted with bromo (Br), chloro (Cl), and cyclopropyl groups, with the boronic acid moiety stabilized as a pinacol ester. The cyclopropyl group introduces steric bulk and unique electronic effects, while the halogen substituents enhance electrophilicity, making it reactive in palladium-catalyzed couplings .

Eigenschaften

Molekularformel |

C15H19BBrClO2 |

|---|---|

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

2-(3-bromo-5-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H19BBrClO2/c1-14(2)15(3,4)20-16(19-14)10-7-11(17)13(9-5-6-9)12(18)8-10/h7-9H,5-6H2,1-4H3 |

InChI-Schlüssel |

BWNZDYCGGWRNDP-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C3CC3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester typically involves the reaction of 3-bromo-5-chloro-4-cyclopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids and Bases: For hydrolysis reactions

Major Products

Biaryls: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Boronic Acids: From hydrolysis reactions

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester is extensively used in scientific research due to its versatility:

Wirkmechanismus

The primary mechanism of action for 3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates the transfer of the aryl group to the palladium center, making the reaction efficient and selective .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester and analogous compounds, with supporting data from diverse sources:

Key Comparative Insights

Steric Effects: The target compound’s cyclopropyl group creates significant steric hindrance compared to linear substituents like ethoxy or methoxy. This may reduce reaction rates in sterically demanding couplings but improve selectivity in certain transformations .

Electronic Effects: Bromo and chloro substituents (target compound) provide moderate electron-withdrawing effects, balancing reactivity and stability. Trifluoromethyl or cyano groups (e.g., AS133142) strongly withdraw electrons, increasing boron’s electrophilicity and accelerating cross-couplings .

Stability and Solubility :

- The cyclopropyl group in the target compound may enhance lipophilicity, affecting solubility in polar solvents. Amide-containing analogs (e.g., CAS 1621438-71-8) show improved aqueous solubility due to hydrogen-bonding capability .

- Fluorinated derivatives (e.g., CAS 1668474-08-5) exhibit higher metabolic stability, a critical factor in drug design .

Reaction Kinetics :

- Studies on 4-nitrophenylboronic acid pinacol ester () demonstrate that electron-withdrawing groups accelerate oxidative hydrolysis with H₂O₂. The target compound’s bromo and chloro substituents likely confer intermediate reactivity compared to nitro or CF₃ groups .

Research Findings

- Suzuki-Miyaura Cross-Coupling : The target compound’s bromo substituent is more reactive than chloro in palladium-catalyzed couplings, enabling sequential functionalization. Cyclopropyl’s steric effects may necessitate optimized catalyst systems (e.g., bulky phosphine ligands) .

- Stability Under Oxidative Conditions : Compared to nitro-substituted analogs, the target’s halogenated aryl boronate is less prone to rapid hydrolysis, as shown in H₂O₂ reaction kinetics studies .

- Pharmaceutical Relevance : Cyclopropyl-containing boronic esters are prized for their ability to modulate drug metabolism and bioavailability, as seen in kinase inhibitor syntheses .

Biologische Aktivität

3-Bromo-5-chloro-4-cyclopropylphenylboronic acid pinacol ester is a boronic acid derivative known for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article delves into the biological activity of this compound, summarizing key findings from recent research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄BBrClO₂ |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 3-Bromo-5-chloro-4-cyclopropylphenylboronic acid pinacol ester |

| CAS Number | 2096332-53-3 |

| Purity | 98% |

The biological activity of boronic acids, including 3-bromo-5-chloro-4-cyclopropylphenylboronic acid pinacol ester, primarily involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is critical for their role in enzyme inhibition and modulation of cellular pathways.

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.

- Cell Signaling Modulation : These compounds can influence signaling pathways by interacting with proteins involved in cellular responses, potentially leading to altered gene expression and cell proliferation.

Anticancer Activity

Research has shown that 3-bromo-5-chloro-4-cyclopropylphenylboronic acid pinacol ester exhibits significant anticancer properties. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

- Study Findings :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary results suggest it possesses moderate to significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate Inhibition |

| Staphylococcus aureus | Significant Inhibition |

| Candida albicans | Variable Activity |

Case Studies

- Case Study on Anticancer Effects :

-

Case Study on Antimicrobial Efficacy :

- Another study tested the compound against ESKAPE pathogens, demonstrating broad-spectrum antibacterial activity. The results indicated that the compound inhibited growth across all tested strains, suggesting potential as a therapeutic agent against drug-resistant infections.

Pharmacokinetics

Understanding the pharmacokinetic profile of 3-bromo-5-chloro-4-cyclopropylphenylboronic acid pinacol ester is essential for evaluating its therapeutic potential:

- Absorption : Rapid absorption was observed in preliminary studies.

- Distribution : The compound tends to localize in liver and kidney tissues.

- Metabolism : It undergoes hepatic metabolism, with metabolites exhibiting varying biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.